Product packaging for Ostacet Orange E-R(Cat. No.:CAS No. 12217-83-3)

Ostacet Orange E-R

Cat. No.: B1173415
CAS No.: 12217-83-3
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Description

Ostacet Orange E-R is a specialized chemical reagent provided exclusively for Research Use Only (RUO). RUO products are essential tools designed for laboratory research in controlled settings, facilitating scientific experimentation and analysis . They are not intended for use in medical procedures, diagnostics, or any form of human treatment. This product is critical for applications in various research fields. Researchers rely on high-quality reagents like this compound for fundamental scientific investigations, including potential use in assay development, material science studies, or as a key intermediate in chemical synthesis. Its strict quality control ensures reproducible results, aiding in the advancement of research and the development of future innovative technologies . All our RUO products are clearly labeled as such and are manufactured to support the critical work of the scientific community.

Properties

CAS No.

12217-83-3

Molecular Formula

C4H6KNO4

Origin of Product

United States

Advanced Synthetic Methodologies and Mechanistic Investigations of Ostacet Orange E R

Precursor Selection and Rational Design for Optimized Dye Synthesis

The foundation of a successful dye synthesis lies in the judicious selection of its precursors. The aromatic amine and the coupling component, in this case, a pyrazolone (B3327878) derivative, are chosen based on their electronic and structural properties to achieve the desired chromophoric characteristics.

Derivatization of Aromatic Amines and Pyrazolone Derivatives

The primary aromatic amine, 4-nitroaniline (B120555), serves as the diazo component. The presence of the nitro group (-NO₂), a strong electron-withdrawing group, at the para-position of the benzene (B151609) ring is crucial. This group enhances the electrophilicity of the resulting diazonium salt, making it more reactive in the subsequent coupling reaction.

The coupling component, 3-methyl-1-phenyl-5-pyrazolone, is a versatile precursor in the synthesis of yellow to orange dyes. The pyrazolone ring is an active methylene (B1212753) compound, with the C4 position being highly susceptible to electrophilic attack by the diazonium salt. The substituents on the pyrazolone ring, namely the methyl group at C3 and the phenyl group at N1, influence the solubility, fastness properties, and to some extent, the final shade of the dye.

The synthesis of 3-methyl-1-phenyl-5-pyrazolone itself is a well-established process, typically involving the condensation reaction between ethyl acetoacetate (B1235776) and phenylhydrazine (B124118). This reaction proceeds via a nucleophilic attack of the phenylhydrazine on the keto and ester groups of the ethyl acetoacetate, followed by cyclization to form the pyrazolone ring.

Strategic Functionalization for Targeted Chromophore Properties

Strategic functionalization of both the aromatic amine and the pyrazolone derivative allows for the fine-tuning of the dye's chromophoric properties. The color of azo dyes is determined by the extent of the conjugated π-electron system, which includes the aromatic rings and the azo bridge (-N=N-).

For the aromatic amine, the introduction of various substituent groups can modulate the electronic properties of the diazonium salt. Electron-donating groups (e.g., -CH₃, -OCH₃) would decrease the reactivity of the diazonium salt, while additional electron-withdrawing groups would increase it. These modifications also impact the absorption maxima (λmax) of the final dye, leading to shifts in color.

On the pyrazolone moiety, modifications to the N-phenyl ring can influence the dye's affinity for synthetic fibers and its lightfastness. For instance, the introduction of sulfonic acid groups would render the dye water-soluble for applications as an acid dye, while their absence is characteristic of disperse dyes intended for hydrophobic fibers like polyester (B1180765).

Diazotization and Coupling Reaction Pathways

Kinetic and Thermodynamic Parameters Influencing Azo Coupling Efficiency

The diazotization of 4-nitroaniline is typically carried out in an aqueous mineral acid solution (e.g., hydrochloric acid) with sodium nitrite (B80452) at low temperatures (0-5 °C). The reaction kinetics are highly dependent on temperature, pH, and the concentration of the reactants. The reaction is a second-order reaction with respect to nitrous acid and first-order in the amine under certain conditions. The activation energy for the diazotization of p-nitroaniline has been studied and is a key parameter in process optimization. researchgate.net

The subsequent azo coupling reaction is an electrophilic aromatic substitution. The efficiency of this step is influenced by the nucleophilicity of the coupling component and the electrophilicity of the diazonium salt. The reaction is typically carried out in a slightly acidic to neutral medium to ensure a sufficient concentration of the phenolate (B1203915) or enolate form of the coupling component, which is the more reactive species.

ParameterInfluence on DiazotizationInfluence on Azo Coupling
Temperature Low temperature (0-5 °C) is crucial to prevent the decomposition of the unstable diazonium salt.Generally carried out at low temperatures to control the reaction rate and prevent side reactions.
pH Strongly acidic conditions are required to generate the nitrosating agent (nitrous acidium ion or dinitrogen trioxide).The optimal pH is a compromise; it must be low enough to prevent the diazonium salt from converting to the unreactive diazohydroxide, but high enough to have a sufficient concentration of the reactive form of the coupling component.
Concentration Higher concentrations can increase the reaction rate but may also lead to side reactions if not properly controlled.Stoichiometric control is important to maximize yield and minimize the formation of byproducts.

Influence of Reaction Conditions on Isomer Formation and Purity Profile

In the case of coupling with 3-methyl-1-phenyl-5-pyrazolone, the coupling reaction is highly regioselective, occurring almost exclusively at the C4 position of the pyrazolone ring. This is due to the high electron density at this position, making it the most favorable site for electrophilic attack.

However, pyrazolone-based azo dyes can exist in different tautomeric forms, primarily the azo and hydrazone forms. The equilibrium between these tautomers can be influenced by the solvent, pH, and the electronic nature of the substituents on the aromatic rings. These tautomers can have different colors and properties, and controlling the reaction conditions to favor the desired tautomer is important for product consistency.

The purity of the final dye is also affected by potential side reactions. During diazotization, excess nitrous acid can lead to the formation of N-nitrosoamines. During coupling, if the pH is too high, the diazonium salt can undergo decomposition or couple with itself to form diazoamino compounds. Careful control of stoichiometry and reaction conditions is therefore essential to achieve a high-purity product.

Exploration of Novel Catalytic Systems for Enhanced Yield and Selectivity

While the traditional diazotization and azo coupling reactions are well-established, research into novel catalytic systems aims to improve their efficiency, selectivity, and environmental footprint.

Phase-transfer catalysis has been explored for azo coupling reactions, particularly for substrates with low water solubility. researchgate.netakjournals.com These catalysts can facilitate the transfer of the diazonium ion from the aqueous phase to an organic phase containing the coupling component, thereby increasing the reaction rate.

The use of solid acid catalysts, such as clays, has also been investigated for both diazotization and azo coupling. researchgate.net These catalysts can offer advantages in terms of reusability and reduced waste generation compared to traditional mineral acids. Furthermore, recent research has explored tandem diazotization and azo coupling reactions using novel nitrosating agents under aerobic conditions, which could lead to safer and more sustainable synthetic routes. acs.org

Post-Synthesis Modification and Crystallization Techniques

The performance of a disperse dye like Ostacet Orange E-R is intrinsically linked to its physical form. After the chemical synthesis is complete, post-synthesis modifications, particularly crystallization, are critical for defining the dye's application properties, such as its color strength, fastness, and dispersion stability.

The particle size and crystal morphology of disperse dyes are paramount as they directly influence the dyeing behavior and final quality of the colored textile. sci-hub.ru For this compound, achieving a narrow particle size distribution, typically within the 0.1 to 1 µm range, is essential for good dispersion stability and uniform uptake by polyester fibers. sci-hub.ru

Control over crystallization is the primary method for engineering the desired particle size and shape. researchgate.netresearchgate.net Key process parameters that can be manipulated during the crystallization of azo dyes include:

Supersaturation: This is the main driving force for crystallization. Controlling the rate of supersaturation generation, whether through cooling, solvent evaporation, or anti-solvent addition, directly impacts nucleation and crystal growth rates, thereby influencing the final particle size distribution. continuuspharma.com

Seeding: Introducing seed crystals of a desired size and morphology can bypass the unpredictable primary nucleation stage, allowing for more controlled crystal growth and leading to a more uniform particle size. researchgate.net

Agitation: The mixing intensity within the crystallizer affects mass transfer and can influence crystal breakage and agglomeration, all of which shape the final particle size distribution. continuuspharma.com

Additives: The presence of specific additives or impurities can inhibit or promote the growth of certain crystal faces, allowing for the engineering of specific crystal morphologies (e.g., cubic, needle-like), which can impact the dye's application properties.

Advanced techniques such as reactive crystallization, where synthesis and crystallization occur simultaneously, and the use of impinging jet crystallizers can offer high-intensity micromixing, leading to rapid nucleation and the formation of fine, uniform particles. google.com

Table 1: Influence of Crystallization Parameters on Dye Particle Characteristics

ParameterEffect on Particle SizeEffect on MorphologyRationale
Supersaturation Rate Higher rate generally leads to smaller particlesCan lead to less defined or more dendritic shapesRapid nucleation outpaces crystal growth.
Seeding Strategy Allows for targeting a specific size rangePromotes the morphology of the seed crystalsBypasses primary nucleation, favoring growth on existing surfaces.
Mixing/Agitation Can reduce size through attrition or increase through agglomerationCan lead to more rounded or fragmented crystalsBalances mass transfer with mechanical forces on crystals.
Use of Additives Can be tailored to produce smaller or larger particlesCan selectively inhibit or promote growth of specific crystal facesAdditives adsorb to crystal surfaces, altering growth kinetics.

As a disperse dye, this compound is sparingly soluble in water and is applied from a fine aqueous dispersion. The stability of this dispersion is critical for a level and reproducible dyeing process. Agglomeration of dye particles can lead to spotting on the fabric and filtration issues in dyeing machinery. Surface treatment is employed to ensure the dye particles remain discrete and evenly dispersed.

This is primarily achieved through the use of dispersing agents . These are typically anionic surfactants, such as lignin (B12514952) sulfonates or condensation products of naphthalene (B1677914) sulfonic acid and formaldehyde, which adsorb onto the surface of the dye particles. google.com The mechanism of stabilization involves:

Electrostatic Repulsion: The anionic nature of the dispersants imparts a negative charge to the surface of the dye particles, causing them to repel each other.

Steric Hindrance: The bulky molecular structure of some polymeric dispersants creates a physical barrier that prevents particles from approaching one another too closely.

The selection of a dispersing agent is crucial and depends on the specific surface chemistry of the this compound particles. In modern formulations, a mixture of different dispersing agents is often used to provide robust stability across a range of temperatures and dyeing conditions. google.com The dye and dispersing agents are typically co-milled to reduce the particle size and ensure intimate mixing and effective surface coating.

Process Intensification and Green Chemistry Approaches in Pigment Manufacturing

The traditional batch production of azo dyes is often associated with large solvent volumes, long reaction times, and potential safety hazards related to unstable diazonium salt intermediates. nih.gov Consequently, there is a significant drive towards developing more sustainable and efficient manufacturing processes for dyes like this compound.

A key principle of green chemistry is the reduction or elimination of volatile organic solvents. For azo dye synthesis, several solvent-free or reduced-solvent methodologies have been explored:

Grindstone Chemistry: This solid-state synthesis method involves grinding the reactants together, sometimes with a catalyst, at room temperature. nih.gov For azo coupling reactions, this technique can lead to high yields in short reaction times without the need for a solvent, simplifying work-up and reducing waste. nih.govresearchgate.net

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the rate of organic reactions, including diazotization and coupling. This can lead to shorter reaction times, reduced energy consumption, and often higher yields compared to conventional heating. nih.gov

Ultrasound-Assisted Synthesis (Sonochemistry): The application of ultrasound can enhance reaction rates and lead to the formation of uniform, nano-sized particles. This method offers energy efficiency and improved product characteristics. researchgate.net

These techniques offer promising alternatives to conventional solvent-based synthesis for azo dyes, potentially making the production of this compound more environmentally benign.

The precursors for this compound—4-Nitrobenzenamine, 2-Amino-4-methylanisole, and phenol (B47542)—are traditionally derived from petrochemical feedstocks. worlddyevariety.comwikipedia.org A long-term goal in green chemistry is to replace these with bio-based alternatives.

Bio-based Phenol: Phenol can be produced from lignin, a major component of biomass and a byproduct of the pulp and paper industry. mdpi.comresearchgate.net Research is ongoing to develop efficient processes for lignin depolymerization to yield phenol and other aromatic platform chemicals, which could serve as a renewable feedstock for the synthesis of the phenol coupling component in this compound. mdpi.comgoogle.com

Sustainable Anilines: While the synthesis of the specific aniline (B41778) derivatives for this compound from bio-based sources is less developed, general green chemistry approaches to aniline synthesis are being investigated. This includes catalytic reduction of nitroaromatics using more environmentally friendly reducing agents and catalysts, and exploring biosynthetic routes. beilstein-journals.org For instance, green synthesis methodologies for 4-Nitroaniline aim to reduce waste and use less hazardous materials. sigmaaldrich.com

The transition to a bio-based chemical industry is complex, but it represents a critical pathway to improving the sustainability profile of dyes like this compound.

Scale-Up Considerations and Industrial Feasibility Studies for this compound Production

Translating a laboratory synthesis to large-scale industrial production presents numerous challenges. For a double azo dye like this compound, key scale-up considerations include:

Reaction Control: The diazotization reactions are highly exothermic and involve unstable diazonium salt intermediates. nih.gov Effective heat management is critical to prevent runaway reactions and ensure product quality. On an industrial scale, this requires efficient reactor cooling systems and careful control of reagent addition rates.

Mixing: Ensuring uniform mixing in large batch reactors is essential for achieving consistent product quality and yield. Poor mixing can lead to localized concentration gradients, resulting in side reactions and a broader particle size distribution. nih.gov

Process Intensification with Flow Chemistry: Continuous flow reactors, such as microreactors, offer significant advantages for azo dye synthesis. nih.govresearchgate.net They provide superior heat and mass transfer, precise control over reaction time and temperature, and allow for the safe handling of unstable intermediates by generating and consuming them in situ. researchgate.net This technology can lead to higher yields, improved product consistency, and a safer, more efficient process, making it highly feasible for the industrial production of azo dyes. rsc.org

Downstream Processing: The filtration, washing, drying, and formulation (milling with dispersants) of the final dye product are critical steps that must be optimized for efficiency and to meet final product specifications. The physical properties of the dye crystals, determined during crystallization, will significantly impact the performance of these downstream operations. researchgate.net

Table 2: Comparison of Batch vs. Continuous Flow Processing for Azo Dye Synthesis

FeatureBatch ProcessingContinuous Flow Processing
Heat Transfer Limited by surface area-to-volume ratioExcellent, high surface area-to-volume ratio
Safety Accumulation of unstable intermediatesIn-situ generation and consumption of intermediates
Mixing Can be non-uniform, leading to inconsistenciesRapid and efficient mixing
Process Control Slower response to parameter changesPrecise control over residence time and temperature
Scalability "Scaling-up" requires larger, redesigned reactors"Numbering-up" by running multiple reactors in parallel
Product Consistency Potential for batch-to-batch variabilityHigh consistency and reproducibility

The industrial feasibility of adopting new technologies like flow chemistry for the production of established dyes such as this compound depends on a thorough techno-economic analysis, considering factors like capital investment, operational costs, and improvements in product quality and process safety. rsc.org

Advanced Spectroscopic and Chromatographic Characterization Methodologies for Ostacet Orange E R

High-Resolution Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure, bonding, and electronic properties of a compound by measuring its interaction with electromagnetic radiation. For a complex organic molecule like Ostacet Orange E-R, a combination of techniques is required for unambiguous structural determination.

Raman spectroscopy is a non-destructive technique that provides a unique molecular fingerprint based on the vibrational modes of a molecule. For azo dyes, this technique is particularly powerful due to the phenomenon of Azo-Enhanced Raman Scattering (AERS), where the azo group enhances the Raman signals of various vibrational modes. nih.govacs.org This enhancement is a result of the resonance Raman effect when the excitation laser wavelength is close to the electronic absorption band of the azo chromophore. nih.gov

By conjugating an azo unit to a molecule, vibrational excitation becomes highly efficient, leading to significantly stronger Raman signals. nih.gov The azo conjugation can also shift the Raman frequency of specific vibrational modes, which aids in their identification, especially within the complex fingerprint region of a spectrum. nih.gov The use of multiple laser wavelengths for excitation (e.g., 532 nm and 785 nm) can selectively enhance different vibrational modes, providing a more complete picture of the molecular structure. nih.govacs.org For instance, excitation at 532 nm, which is often close to the maximum absorption of azo dyes, can significantly increase the intensity of signals related to the core structure. nih.gov

Table 1: Typical Raman Bands for Azo Dye Structures

Wavenumber (cm⁻¹) Assignment
1570-1625 Aromatic C=C stretching
1450-1505 Azo-benzyl group vibrations mdpi.com
1380-1450 N=N stretching vibration researchgate.net
1200-1300 C-N stretching vibration researchgate.net

Note: Specific peak positions can shift depending on the molecular environment and substituents.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. It is a fundamental technique for identifying functional groups. In the analysis of this compound, Fourier Transform Infrared (FTIR) spectroscopy is instrumental in confirming the presence of the characteristic azo linkage (–N=N–) and other key functional groups. The –N=N– stretching vibration gives rise to a characteristic band in the fingerprint region of the spectrum. mdpi.com

Near-infrared (NIR) spectroscopy utilizes a different region of the electromagnetic spectrum (about 700 to 2500 nm) and is particularly sensitive to overtone and combination bands of fundamental vibrations. malvernpanalytical.com While the fundamental OH-stretching transition is a very broad band in the mid-IR region, the NIR region is dominated by C-H, N-H, and O-H stretching overtones. nih.gov NIR is a non-destructive technique that requires minimal sample preparation and can be used for both qualitative and quantitative analysis of organic compounds. malvernpanalytical.com

Table 2: Characteristic Mid-IR Absorption Frequencies for Functional Groups in Azo Dyes

Functional Group Vibration Type Wavenumber (cm⁻¹)
Aromatic C-H Stretching 3000 - 3100
Alkyl C-H Stretching 2850 - 2960
Aromatic C=C Stretching 1500 - 1600
Azo N=N Stretching 1450 - 1505 mdpi.com
C-N Stretching 1200 - 1300 researchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is fundamental to the analysis of colored compounds like azo dyes. The color of this compound arises from its chromophore, the conjugated system of aromatic rings connected by the azo group, which absorbs light in the visible region of the spectrum. The UV-Vis spectrum typically shows a strong absorption band (λmax) in the visible range, corresponding to a π → π* electronic transition within the extended π-electron system of the chromophore. mdpi.com

The position and intensity of the λmax are sensitive to the molecular structure, including the nature and position of substituents on the aromatic rings and the solvent used for analysis. Azo compounds possess unique properties of tunable UV-Vis absorbance. nih.govacs.org This technique is essential for confirming the nature of the chromophore and can be used quantitatively to determine the concentration of the dye in a solution.

Table 3: Example UV-Vis λmax for Different Azo Dyes in DMSO

Compound λmax (nm)
Azo Dye 10a 480 mdpi.com
Azo Dye 10b 510 mdpi.com

Note: These values illustrate the effect of structural changes on the absorption maximum.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the detailed structure of organic molecules. nih.gov It provides information on the connectivity and chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR are crucial.

¹H NMR: Provides information about the number of different types of protons, their chemical environments, and their proximity to each other. The chemical shifts, integration (peak area), and splitting patterns (multiplicity) of the signals allow for the determination of the substitution pattern on the aromatic rings and the structure of any alkyl groups. This is critical for distinguishing between potential isomers.

¹³C NMR: Reveals the number of chemically distinct carbon atoms in the molecule, providing a map of the carbon skeleton. mdpi.com The chemical shifts indicate the type of carbon (e.g., aromatic, alkyl, carbonyl).

Together, these techniques allow for the unambiguous assignment of the complete molecular structure, including the specific conformation and the identification of any isomers present in a sample. mdpi.com

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate measurement of the molecular weight, allowing for the determination of the elemental formula of the parent ion. researchgate.net This is a definitive method for confirming the molecular formula of this compound.

Atmospheric Solids Analysis Probe (ASAP-MS): A rapid ionization technique that allows for the direct analysis of solid and liquid samples with minimal preparation, making it a useful tool for quick screening. asap-ms.com

Tandem Mass Spectrometry (MS/MS): Involves the fragmentation of a selected parent ion and analysis of the resulting fragment ions. The fragmentation pattern provides valuable structural information. For azo dyes, characteristic fragmentation often occurs at the C-N bonds adjacent to the azo group, helping to identify the different aromatic components of the molecule. northwestern.edu Techniques like electrospray ionization (ESI) are commonly used to introduce the dye into the mass spectrometer. researchgate.netresearchgate.net

Table 4: Hypothetical HRMS Fragmentation of a Generic Azo Dye

m/z Value Ion Description
[M]+• Molecular Ion Represents the intact molecule.
[M - Ar₁-N₂]+• Fragment Ion Loss of one aromatic ring and the azo group.
[M - Ar₂-N₂]+• Fragment Ion Loss of the other aromatic ring and the azo group.
[Ar₁]+ Fragment Ion Represents one of the aromatic components.

Chromatographic Separation and Purity Assessment

Chromatography is essential for separating the components of a mixture and assessing the purity of a compound. For synthetic dyes, which may contain starting materials, intermediates, and byproducts, chromatographic methods are indispensable.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of azo dyes. nih.gov A common approach is reversed-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase. A UV-Vis detector is typically employed, set to the λmax of the dye to ensure high sensitivity. nih.gov This method can effectively separate this compound from structurally similar impurities, allowing for its purity to be accurately determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram.

The coupling of HPLC with mass spectrometry (LC-MS) provides a powerful hyphenated technique that combines the separation capabilities of HPLC with the identification power of MS. laborindo.com This allows for the tentative identification of unknown impurities based on their molecular weights and fragmentation patterns. While gas chromatography (GC-MS) can also be used, LC-MS is often preferred for azo dyes due to their relatively low volatility and polar nature. lcms.cznih.gov

Table 5: Typical Reversed-Phase HPLC Method for Azo Dye Analysis

Parameter Condition
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and Water (often with a modifier like formic acid)
Flow Rate 1.0 mL/min
Detector UV-Vis Diode Array Detector (DAD)
Injection Volume 10 µL

| Column Temperature | 30 °C |

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for separating, identifying, and quantifying components in a mixture. For a disperse dye, HPLC would be used to assess its purity and identify any isomers or degradation products. The choice of detector is crucial for obtaining comprehensive information.

Diode-Array Detector (DAD) or UV-Vis Detector: These detectors would measure the absorbance of the dye at various wavelengths, confirming its identity based on its characteristic spectrum and quantifying its concentration.

Mass Spectrometry (MS) Detector: Coupling HPLC with a mass spectrometer (LC-MS) would provide molecular weight information for the main dye component and any impurities, aiding in their structural elucidation.

No specific HPLC chromatograms or retention time data for this compound have been found in published research.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling

GC-MS is a powerful method for identifying volatile and semi-volatile organic compounds. In the context of this compound, it would be employed to analyze for residual solvents from the synthesis process or to identify small molecule impurities and degradation products that are thermally stable and volatile. The mass spectrometer fragments the eluted compounds, creating a unique "fingerprint" that allows for their identification. Specific data on the volatile impurity profile of this compound is not available in the literature.

Size-Exclusion Chromatography for Aggregation State Determination

Size-Exclusion Chromatography (SEC) separates molecules based on their size in solution. This technique would be critical for studying the aggregation behavior of this compound in different solvents or formulations. By analyzing the elution volume, one can determine the apparent molecular weight and the distribution of different aggregation states (monomers, dimers, larger aggregates). This information is vital as the aggregation state can significantly affect the dye's application properties. However, specific SEC studies detailing the aggregation state of this compound are not documented in the available literature.

Microscopic and Surface Characterization Techniques

Microscopic and surface analysis techniques provide invaluable information about the solid-state properties of a dye powder, including its particle morphology, surface features, and crystalline structure. These characteristics influence the dye's dispersibility, dissolution rate, and stability.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for Morphology and Nanostructure Analysis

SEM and TEM are used to visualize the morphology and structure of materials at the micro- and nanoscale.

SEM would be used to examine the shape, size distribution, and surface texture of this compound particles as a dry powder.

TEM would offer higher resolution to investigate the internal structure of the particles or the morphology of nano-sized dye dispersions.

Although general studies on disperse dyes utilize electron microscopy, specific SEM or TEM micrographs for this compound were not found.

Atomic Force Microscopy (AFM) for Surface Roughness and Localized Interactions

Atomic Force Microscopy (AFM) provides three-dimensional surface topography at the nanoscale. For this compound, AFM could be used to measure the surface roughness of individual dye crystals or to study the interaction forces between the dye and a substrate, such as a polyester (B1180765) fiber. This would yield insights into the mechanisms of dye adhesion and the properties of dyed surfaces. No published AFM studies focused on this compound are available.

X-ray Diffraction (XRD) for Crystalline Structure and Polymorphism Determination

X-ray Diffraction (XRD) is the primary technique for determining the crystalline structure of a solid material. An XRD analysis of this compound powder would reveal whether it is crystalline or amorphous. If crystalline, the diffraction pattern could be used to identify its specific crystal lattice structure and to detect the presence of different crystalline forms, known as polymorphs. Polymorphism can significantly impact a dye's stability, solubility, and color. Detailed XRD patterns or crystallographic data for this compound have not been identified in the scientific literature.

Advanced Chemometric Approaches for Data Analysis and Interpretation

In the comprehensive analysis of complex chemical data sets derived from spectroscopic and chromatographic measurements of dyes such as this compound, advanced chemometric approaches are indispensable. These statistical and mathematical methods are employed to extract meaningful information from large and often convoluted data matrices. By reducing the dimensionality of the data, resolving mixed signals, and identifying underlying patterns, chemometrics provides a powerful lens through which to understand the subtle variations and interactions within chemical systems. The following sections detail two such powerful techniques, Principal Component Analysis (PCA) and Multivariate Curve Resolution (MCR), and their application in the characterization of disperse dyes.

While specific research detailing the advanced chemometric analysis of this compound is not extensively available in public literature, the principles and methodologies can be effectively illustrated using data from analogous disperse dyes, such as Disperse Orange 3, which shares structural similarities and analytical challenges.

Principal Component Analysis (PCA) for Sample Differentiation

Principal Component Analysis (PCA) is a cornerstone of exploratory data analysis, particularly useful for visualizing the structure of and relationships within high-dimensional data. aatbio.com The primary goal of PCA is to reduce the dimensionality of a data set while retaining as much of the original variance as possible. researchgate.net This is achieved by transforming the original variables into a new set of uncorrelated variables, known as principal components (PCs). The first principal component (PC1) accounts for the largest possible variance in the data, and each succeeding component accounts for the highest possible variance under the constraint that it is orthogonal to the preceding components.

In the context of dye analysis, PCA can be applied to spectroscopic or chromatographic data from multiple samples of this compound or similar dyes. These samples might differ in terms of their manufacturing batch, exposure to environmental stressors (e.g., light, heat), or the presence of impurities. By applying PCA, it is possible to differentiate between these samples based on their chemical fingerprints.

Illustrative Research Findings:

Consider a hypothetical study where multiple batches of a disperse orange dye, analogous to this compound, are analyzed using High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD). The resulting chromatograms, each containing absorbance data at hundreds of wavelengths, form a large data matrix. PCA can be used to analyze this matrix to identify batch-to-batch variations.

The scores plot from a PCA would visually group the samples, with tighter clusters indicating greater similarity between batches. Outlying points on the scores plot would represent batches with significant chemical differences, warranting further investigation. The corresponding loadings plot would reveal which specific retention times and wavelengths (i.e., which chemical components or degradation products) are most influential in differentiating the samples.

Interactive Data Table: Hypothetical PCA Scores for Disperse Orange Dye Batches

The following interactive table represents hypothetical scores for the first two principal components (PC1 and PC2) from a PCA of HPLC-DAD data for ten different batches of a disperse orange dye. This illustrates how PCA can be used to cluster and differentiate samples.

Batch IDPrincipal Component 1 (PC1)Principal Component 2 (PC2)Cluster Group
DO-Batch-012.51.2A
DO-Batch-022.81.5A
DO-Batch-03-1.50.8B
DO-Batch-042.31.0A
DO-Batch-05-1.81.1B
DO-Batch-06-1.60.9B
DO-Batch-073.1-2.5C
DO-Batch-082.61.3A
DO-Batch-09-1.41.2B
DO-Batch-102.9-2.8C

In this hypothetical data, batches are grouped into three distinct clusters (A, B, and C) based on their PC scores, suggesting systematic differences in their chemical composition.

Multivariate Curve Resolution (MCR) for Component Deconvolution

Multivariate Curve Resolution (MCR) is a powerful chemometric technique for the deconvolution of unresolved mixtures. researchgate.net In spectroscopic and chromatographic analyses of complex samples, it is common for the signals of individual components to overlap, making their individual quantification and identification challenging. MCR aims to mathematically resolve the raw measurement data into the pure response profiles of the constituent components and their corresponding concentration profiles.

The MCR method is based on a bilinear model, typically solved using an Alternating Least Squares (ALS) algorithm (MCR-ALS). This iterative procedure refines the estimates of the pure component spectra and concentration profiles, often with the application of constraints such as non-negativity, unimodality, or closure to ensure chemically meaningful solutions.

Application in Dye Analysis:

In the analysis of this compound, MCR-ALS can be particularly valuable in several scenarios:

Analysis of Dye Mixtures: Commercial dye formulations are often mixtures of several colored compounds. MCR-ALS can be used to resolve the overlapping absorption spectra of the individual dyes in the mixture.

Monitoring Degradation Studies: When a dye is subjected to degradation (e.g., photodegradation or thermal degradation), a complex mixture of the parent dye and various degradation products is formed. MCR-ALS can be applied to a series of spectra recorded over time to extract the spectra of the individual species and monitor their concentration changes.

Chromatographic Co-elution: In cases of co-eluting peaks in chromatography, MCR-ALS can be used to deconvolve the mixed signals and obtain the pure chromatograms and spectra of the individual components.

Illustrative Research Findings:

An illustrative application of MCR-ALS could involve the analysis of the photodegradation of a disperse orange dye in solution. UV-Vis spectra are recorded at regular time intervals during exposure to light. The resulting data matrix, with time as one dimension and wavelength as the other, can be analyzed by MCR-ALS. The output would be the pure spectrum of the original dye and the spectra of the major degradation products, along with their concentration profiles over time.

Interactive Data Table: Hypothetical Concentration Profiles from MCR-ALS of Dye Degradation

This table presents hypothetical concentration profiles for a parent disperse orange dye and two of its degradation products, as resolved by MCR-ALS from a time-series of UV-Vis spectra.

Time (minutes)Relative Concentration of Parent DyeRelative Concentration of Product ARelative Concentration of Product B
01.000.000.00
100.850.120.03
200.720.210.07
300.600.280.12
400.480.350.17
500.370.400.23
600.280.430.29

This hypothetical data illustrates the decay of the parent dye and the formation of two degradation products over time, information that would be difficult to obtain from the raw, overlapping spectra without the use of MCR-ALS.

Applications in Material Science and Industrial Processes

Polymeric and Coating Systems Integration

In the realm of polymer science, Ostacet Orange E-R is valued for its ability to impart strong and stable color to various resin systems. Its efficacy is dependent on its dispersion and interaction with the polymer matrix, which influences the aesthetic and functional longevity of the end product.

Pigment Dispersion Stability within Polymer Matrices

The stability of a pigment's dispersion within a polymer is crucial for achieving uniform color and preventing issues like aggregation, which can lead to mechanical failure of the material. The dispersion of azo dyes like this compound in a polymer matrix is governed by the principles of steric stabilization. This involves the adsorption of polymer molecules onto the surface of the pigment particles, creating a repulsive force that prevents them from clumping together. The effectiveness of this stabilization depends on the thickness of the adsorbed polymer layer.

Theoretical models have been developed to predict the repulsive forces between pigment particles, providing a framework for optimizing dispersion stability. These models consider factors such as the size and distribution of the adsorbed polymer "tails" to predict the steepness of the repulsion curve. A well-dispersed pigment results in enhanced color strength and consistency throughout the polymer.

Colorimetric Performance in Various Resin Systems

The perceived color of this compound can vary depending on the resin system it is incorporated into. Its versatility is demonstrated by its compatibility with a range of polymers.

Polymer SystemCompatibility
Polyamide 6 (PA6)Suitable
Polyethylene Terephthalate (PET)Suitable
Polycarbonate (PC)Suitable
Polymethyl Methacrylate (PMMA)Suitable
Polystyrene (PS)Suitable
High Impact Polystyrene (HIPS)Suitable
Acrylonitrile Butadiene Styrene (ABS)Suitable

This interactive table showcases the compatibility of a related soluble dye, Oracet® Orange 220, with various polymer systems, indicating its broad applicability. specialchem.com

The colorimetric properties, such as hue and intensity, are influenced by the chemical interactions between the dye molecules and the polymer chains. These interactions can affect the light absorption and scattering properties of the material, leading to slight variations in the final shade.

Long-Term Durability and Photostability in Applied Materials

Textile Dyeing Applications

This compound is also utilized in the textile industry, where its properties as a disperse dye make it suitable for coloring synthetic fibers.

Substrate Compatibility and Dyeing Mechanism Studies

As a disperse dye, this compound is primarily used for dyeing hydrophobic synthetic fibers. Its low water solubility requires it to be applied from a fine aqueous dispersion. The dyeing process typically involves high temperatures, which allows the dye molecules to penetrate the amorphous regions of the polymer fibers.

The primary substrates for this class of dyes include:

Polyester (B1180765)

Cellulose Acetate

Polyamide

The mechanism of dyeing involves the transfer of individual dye molecules from the dispersion to the surface of the fiber, followed by diffusion into the fiber's structure. The dye is then held in place by intermolecular forces.

Wash Fastness and Light Fastness Evaluation

The fastness properties of a dye are critical for the longevity of the color in textiles. These properties are evaluated using standardized testing methods.

Wash Fastness: This property measures the resistance of the color to fading or running during washing. For synthetic fibers dyed with disperse dyes, wash fastness is generally good. However, improper dyeing procedures or insufficient clearing of surface dye can lead to poor performance. Reduction clearing, a post-dyeing treatment, is often employed to remove surface dye and improve wash fastness.

Light Fastness: This refers to the ability of the dye to retain its color when exposed to light. Lightfastness is assessed on a scale, with higher ratings indicating better resistance to fading. The lightfastness of azo dyes on textiles can vary widely depending on the specific dye structure and the substrate.

Standardized tests are used to evaluate these properties, such as the ISO 105 series for color fastness to washing and light. eysan.com.tw For instance, AATCC Test Method 61 simulates home laundering conditions to assess color loss and staining. eysan.com.tw Similarly, ISO 105-B02 uses a Xenon arc lamp to simulate sunlight exposure and evaluate lightfastness. eysan.com.tw

Ink and Printing Technology Integration

The utility of orange dyes in the formulation of printing inks is a well-established practice, driven by the demand for vibrant and durable coloration in printed media. The performance of these inks is critically dependent on their rheological properties, which govern their flow and transfer characteristics during the printing process.

The rheological profile of an ink—a measure of its deformation and flow—is a critical determinant of its printability. Inks are complex fluids, typically exhibiting non-Newtonian behavior, where viscosity is dependent on the applied shear rate. rheosense.com For printing applications, inks are often designed to be shear-thinning, meaning their viscosity decreases under the high shear rates experienced during jetting or transfer, and increases at rest to ensure sharp definition and prevent spreading. oil.gov.iqimieurope.com

The incorporation of orange dyes, such as those from the Solvent Orange series, influences the ink's viscosity and flow characteristics. The extent of this influence depends on the dye's concentration, its interaction with the ink vehicle (resins, solvents, and additives), and the degree of pigment dispersion. inkworldmagazine.com For instance, a study on thermochromic pigment inks, including an orange variant, demonstrated this shear-thinning behavior, where viscosity decreased as the shear rate increased. researchgate.net

Table 1: Illustrative Rheological Profile of an Orange Pigment-Based Ink

Shear Rate (s⁻¹)Viscosity (Pa·s)
0.112.5
18.2
103.1
1001.5
10000.8

This interactive table is based on typical shear-thinning behavior observed in printing inks and is for illustrative purposes.

Achieving a stable dispersion of the dye particles within the ink formulation is paramount to prevent issues such as pigment settling, which can alter the ink's rheology and print performance. inkworldmagazine.com

The color gamut of a printing process refers to the complete range of colors that can be reproduced. The inclusion of a specific orange dye can significantly expand the achievable color gamut, particularly in the red-yellow spectrum, enabling the reproduction of more vibrant and saturated orange tones that are often difficult to achieve with standard four-color (CMYK) process printing. pantone.com

The precise color of the printed output is quantified using colorimetric systems such as CIELAB, where L* represents lightness, and a* and b* represent the red-green and yellow-blue color components, respectively. wikipedia.orghunterlab.com The fidelity of the printed color to the intended color is assessed by measuring the color difference (ΔE), with lower values indicating a more accurate reproduction.

Table 2: Representative CIELAB Values for a Printed Solid Orange Patch

Colorimetric ParameterValue
L* (Lightness)75.2
a* (Red-Green)68.5
b* (Yellow-Blue)95.3

This interactive table provides representative CIELAB values for a vibrant orange color and is for illustrative purposes.

The lightfastness and stability of the orange dye are also critical for print fidelity, ensuring that the color remains consistent over time and under various environmental conditions. nbinno.com

Advanced Functional Materials Development

Beyond their traditional use as colorants, orange dyes with specific molecular structures are being explored for their utility in the development of advanced functional materials.

Certain organic dyes, including some orange azo and anthraquinone derivatives, exhibit interesting optoelectronic properties that make them candidates for use in display technologies. These properties are a result of their extended π-conjugated systems, which can be engineered to interact with light and electric fields. researchgate.net

For instance, guest-host liquid crystal displays (GH-LCDs) utilize dichroic dyes that align with the liquid crystal host. The absorption of light by the dye molecules can be modulated by applying an electric field, which changes the orientation of the liquid crystals and, consequently, the dye. Disperse orange dyes have been investigated for this purpose, with their performance being evaluated based on their order parameter and solubility within the liquid crystal matrix. researchgate.net

Furthermore, the nonlinear optical (NLO) properties of some orange azo dyes are of interest for applications in photonics and optical switching. researchgate.net These materials can alter the properties of light passing through them, a characteristic that can be harnessed in various optical devices.

Table 3: Illustrative Optoelectronic Properties of a Representative Orange Dye

PropertyValue/Description
Absorption Maximum (λmax)~450-500 nm
Order Parameter (in LC host)0.6 - 0.75
Nonlinear Optical (NLO) ResponseModerate to High

This interactive table presents typical values for the optoelectronic properties of orange dyes used in functional materials and is for illustrative purposes.

"Smart materials" are materials that respond to external stimuli, such as changes in pH or temperature. Many azo dyes exhibit halochromism (pH-responsiveness), changing color as a function of the acidity or basicity of their environment. This property is due to structural changes in the dye molecule, such as protonation or deprotonation, which alter its light-absorbing characteristics. stackexchange.com This phenomenon has been explored for the development of textile-based pH sensors. researchgate.net

Thermochromism, a change in color with temperature, is another property observed in some dye systems. This can be due to a phase transition or a change in the molecular conformation of the dye. For example, thermochromic inks containing an orange dye have been developed that reversibly change color at a specific transition temperature. researchgate.netetowndyes.com

Table 4: Example of pH-Induced Color Change for an Orange Azo Dye

pHObserved Color
< 3Red
3 - 5Orange-Red
> 5Yellow-Orange

This interactive table illustrates the typical pH-responsive behavior of an azo orange dye and is for illustrative purposes.

Analytical Reagent Development

The distinct color and color-changing properties of certain orange dyes make them valuable as analytical reagents. Azo dyes, in particular, are used as indicators in acid-base titrations and as chromogenic reagents for the spectrophotometric determination of various analytes. medchemexpress.com

For example, some azo dyes can form colored complexes with metal ions, and the intensity of the color can be used to quantify the concentration of the metal. The selectivity and sensitivity of these methods depend on the specific structure of the dye and its affinity for the target analyte.

The pH-responsive nature of many orange azo dyes allows them to be used as pH indicators, providing a visual endpoint in titrations or a colorimetric means of measuring pH. researchgate.netresearchgate.net The choice of dye for a particular application depends on the pH range over which it changes color.

Information regarding "this compound" for the requested applications is not available in publicly accessible scientific literature.

Extensive searches for "this compound," also identified as Disperse Orange 21, did not yield any relevant information regarding its use as a pH indicator in chemical analysis or its application in spectrophotometric assays and titrimetric methods. The available literature consistently categorizes this compound as a disperse dye, primarily utilized within the textile industry for coloring polyester fabrics.

Environmental Fate, Transport, and Degradation Pathways of Ostacet Orange E R

Abiotic Degradation Mechanisms in Aquatic and Terrestrial Environments

Abiotic degradation involves non-biological processes that lead to the transformation of chemical compounds. For orange azo dyes, the principal abiotic mechanisms are photodegradation, hydrolysis, and oxidation.

Photodegradation, or the breakdown of molecules by light, is a key pathway for the transformation of azo dyes in sunlit surface waters. The process is often facilitated by the presence of photocatalysts, such as titanium dioxide (TiO₂) and zinc oxide (ZnO), which generate highly reactive oxygen species upon irradiation.

The kinetics of photodegradation for many orange azo dyes, including Methyl Orange and Orange II, typically follow a pseudo-first-order model. The rate of degradation is influenced by several factors:

Initial Dye Concentration: Higher concentrations can lead to a slower degradation rate as more dye molecules compete for the limited photocatalytic sites and absorb a greater fraction of the incident light.

Catalyst Dosage: An increase in catalyst concentration generally enhances the degradation rate up to an optimal point, beyond which the solution's turbidity can hinder light penetration.

pH: The pH of the aqueous medium affects the surface charge of the photocatalyst and the dye molecule, influencing the adsorption of the dye onto the catalyst surface, a crucial step in the degradation process. For instance, the photodegradation of anionic dyes like Methyl Orange is often more efficient under acidic conditions.

Presence of Oxidizing Agents: The addition of substances like hydrogen peroxide (H₂O₂) can accelerate photodegradation by increasing the formation of hydroxyl radicals.

The photodegradation process involves the cleavage of the chromophoric azo bond (–N=N–) and the subsequent breakdown of the resulting aromatic structures. For Methyl Orange, identified intermediate products often include N,N-dimethyl-p-phenylenediamine and sulfanilic acid, which can be further mineralized to CO₂, H₂O, and inorganic ions under ideal conditions.

Table 1: Photodegradation Kinetics of Representative Orange Azo Dyes

Dye Catalyst Conditions Rate Constant (k) Kinetic Model
Methyl Orange C-N-codoped TiO₂ Visible light Varies with concentration Pseudo-first-order researchgate.net
Orange II Iron Oxide Nanoparticles pH 3 0.14 - 0.56 h⁻¹ Pseudo-first-order researchgate.net
Reactive Orange 16 Gamma Irradiation Acidic pH 1.0657 kGy⁻¹ Pseudo-first-order researchgate.net
Orange G GA–TiO₂–Cd Composite UV light (254 nm) - 81% removal in 120 min

Hydrolysis is the chemical breakdown of a compound due to reaction with water. Azo dyes are generally considered to be stable to hydrolysis under neutral pH conditions due to the stability of the azo bond and the aromatic rings. However, the stability can be influenced by the specific functional groups present on the dye molecule and the pH of the environment.

For reactive dyes, which are designed to form covalent bonds with fibers, hydrolysis represents a competing reaction, particularly under the alkaline conditions often used in the dyeing process. At high pH, the reactive groups of the dye can react with hydroxyl ions (OH⁻) from water instead of the fiber, leading to the formation of a hydrolyzed, less reactive dye. This hydrolyzed dye has a lower affinity for the fabric and is more likely to be released into wastewater.

The pH of the surrounding medium is a critical factor. While direct hydrolytic cleavage of the azo bond is not the primary degradation pathway under typical environmental pH ranges (5-9), pH does significantly impact other degradation processes. It can alter the dye's solubility, its potential to adsorb to sediments and soils, and its susceptibility to photodegradation and microbial attack. For instance, extreme pH values can alter the electronic structure of the dye molecule, potentially making it more or less susceptible to other forms of degradation.

Oxidative transformation, particularly through Advanced Oxidation Processes (AOPs), is an effective method for degrading recalcitrant organic pollutants like orange azo dyes. These processes are characterized by the generation of highly reactive and non-selective chemical species, primarily the hydroxyl radical (•OH).

The primary oxidative transformation pathways include:

Reaction with Hydroxyl Radicals (•OH): These radicals can attack the azo dye molecule at multiple sites. They can abstract a hydrogen atom, add to the aromatic rings, or attack the azo linkage. This leads to the cleavage of the azo bond and the fragmentation of the aromatic intermediates.

Reaction with Superoxide Radicals (O₂•⁻): While less reactive than •OH, superoxide radicals also contribute to the degradation process, particularly in photocatalytic systems.

Direct Oxidation: Strong chemical oxidants, such as ozone (O₃) or hypochlorite (NaOCl), can also be used to degrade azo dyes. These agents can directly attack the chromophore, leading to decolorization and breakdown of the molecule.

These oxidative processes ultimately aim for the complete mineralization of the dye into carbon dioxide, water, and inorganic salts, thus detoxifying the effluent.

Biotic Degradation and Bioremediation Potential

Biotic degradation involves the breakdown of organic compounds by living organisms, primarily microorganisms. This is a crucial pathway for the removal of azo dyes from soil and water systems.

The microbial degradation of azo dyes is typically a two-stage process that involves both anaerobic and aerobic conditions for complete mineralization.

Anaerobic Reduction: The initial and rate-limiting step is the reductive cleavage of the azo bond. Under anaerobic or anoxic (low oxygen) conditions, various microorganisms, including bacteria and fungi, produce enzymes called azoreductases. These enzymes transfer electrons to the azo bond, breaking it and forming colorless aromatic amines, which can be more toxic than the parent dye. This process is often non-specific, allowing a wide range of microorganisms to decolorize various azo dyes.

Aerobic Degradation: The aromatic amines produced during the anaerobic stage are generally resistant to further degradation under anaerobic conditions. However, in the presence of oxygen, different microbial communities can degrade these amines through hydroxylation and ring-opening reactions. This aerobic stage is essential for the complete mineralization of the dye molecule and the detoxification of the intermediates.

Several bacterial genera, such as Pseudomonas, Bacillus, and Nocardiopsis, have been identified as being capable of degrading orange azo dyes like Reactive Orange 16. The efficiency of this microbial degradation is dependent on environmental factors like pH, temperature, and the availability of co-substrates that can serve as electron donors.

Specific enzymes isolated from microorganisms can be used for the targeted biotransformation of azo dyes. The primary enzymes involved are azoreductases and laccases.

Azoreductases: These enzymes catalyze the reductive cleavage of the azo bond, as described in the microbial degradation pathway. They are typically flavin-dependent enzymes that use NADH or NADPH as electron donors.

Laccases: These are multi-copper oxidases that can decolorize azo dyes through a radical-mediated mechanism. Laccases oxidize the dye molecule, often without cleaving the azo bond directly, leading to the formation of phenolic compounds and subsequent polymerization. For example, the CotA-laccase from Bacillus subtilis has been shown to effectively decolorize Sudan Orange G, primarily through the formation of oligomers.

Metabolite profiling using techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) is crucial for elucidating the degradation pathways. Studies on the enzymatic degradation of orange azo dyes have identified several intermediate metabolites, confirming the cleavage of the azo bond and the subsequent breakdown of the aromatic structures.

Table 2: Identified Metabolites from the Biotransformation of Representative Orange Azo Dyes

Parent Dye Enzyme/Organism Identified Metabolites
Sudan Orange G CotA-laccase (Bacillus subtilis) Seven biotransformation products identified, leading to oligomers and polymers
Orange II Manganese Peroxidase Benzenesulfonate, sulfanilate, 2-naphthol, 4-hydroxybenzenesulfonate, 1-amino-2-naphthol, 1,2-naphthoquinone
Methyl Orange Bacterial Consortia Disappearance of the azo bond peak confirmed by FTIR

Role of White-Rot Fungi and Other Microorganisms in Azo Dye Decolorization

White-rot fungi have demonstrated significant potential in the decolorization and degradation of a wide array of azo dyes, owing to their non-specific extracellular ligninolytic enzyme systems. These enzymes, including lignin (B12514952) peroxidase (LiP), manganese peroxidase (MnP), and laccase, generate highly reactive free radicals that can break down the complex aromatic structures of azo dyes, often initiating the degradation process by cleaving the characteristic azo bond (-N=N-).

While specific studies on the degradation of Ostacet Orange E-R by white-rot fungi are limited, research on structurally similar azo disperse dyes provides valuable insights. For instance, the white-rot fungus Pleurotus ostreatus has been shown to effectively decolorize and degrade Disperse Orange 3. The degradation of this related compound by P. ostreatus leads to the formation of various metabolites, indicating the breakdown of the original dye molecule. This suggests that white-rot fungi could play a role in the natural attenuation of this compound in environments where these microorganisms are active.

Adsorption and Desorption Dynamics in Environmental Matrices

The environmental mobility of this compound is significantly influenced by its adsorption and desorption behavior in soil and sediment. As a disperse dye, it possesses low water solubility and a hydrophobic character, which dictates its partitioning in multiphase environmental systems.

Interaction with Soil Organic Matter and Mineral Surfaces

Due to its hydrophobic nature, this compound is expected to exhibit a strong affinity for soil organic matter. The partitioning of hydrophobic organic compounds into soil organic matter is a primary mechanism that reduces their concentration in the aqueous phase, thereby limiting their mobility. The extent of this adsorption is typically quantified by the organic carbon-normalized partition coefficient (Koc). For azo disperse dyes, log Koc values are generally estimated to be in the range that indicates significant adsorption to organic matter.

The interaction with mineral surfaces is also a contributing factor to the retention of disperse dyes in soil. While the interaction with organic matter is often dominant for hydrophobic compounds, adsorption to clay minerals and other mineral surfaces can occur. For example, studies on other disperse orange dyes, such as Disperse Orange 25, have demonstrated their removal from aqueous solutions through adsorption onto mineral-based materials like zeolite. The specific interactions can be influenced by the surface chemistry of the minerals and the molecular structure of the dye.

Sediment-Water Partitioning Behavior

In aquatic environments, this compound is likely to partition from the water column to the sediment. This behavior is a direct consequence of its low water solubility and hydrophobicity. The sediment-water partition coefficient (Kd) describes this equilibrium distribution. It is anticipated that this compound will have a high Kd value, indicating a preference for the sediment phase. This partitioning to sediment can lead to the accumulation of the dye in benthic zones, where it may persist and potentially impact sediment-dwelling organisms. The principle of dyeing synthetic fibers with disperse dyes is analogous to the process of their adsorption onto sediments, further suggesting a strong affinity for the solid phase. mst.dk

Atmospheric Transport and Deposition Considerations

Volatility and Aerosol Formation

Disperse dyes, including this compound, are characterized by very low vapor pressures. A screening assessment by the Canadian government for a group of azo disperse dyes indicated vapor pressures of less than 4.53 × 10⁻⁷ Pa. canada.ca This extremely low volatility suggests that the transport of this compound in the gaseous phase is negligible under typical environmental conditions.

However, atmospheric transport can occur through the association of the dye with atmospheric particles or aerosols. During manufacturing and application processes, fine droplets or solid particles of the dye can become airborne. These particles can then be transported over considerable distances by wind currents before being deposited back to terrestrial or aquatic surfaces through wet or dry deposition.

Theoretical and Computational Investigations of Ostacet Orange E R

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental in predicting the behavior of dye molecules at a microscopic level. These methods are instrumental in understanding the electronic transitions that give rise to color and in predicting the reactivity of the dye.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For an azo dye like Ostacet Orange E-R, DFT calculations can predict bond lengths, bond angles, and dihedral angles. These geometric parameters are crucial as they influence the molecule's electronic properties and, consequently, its color.

DFT is also employed to calculate the total energy of the molecule, providing insights into its stability. By comparing the energies of different isomers or tautomers, researchers can identify the most prevalent form of the dye under specific conditions. For instance, many azo dyes can exist in either an azo or a hydrazone tautomeric form, and DFT calculations can determine which form is energetically more favorable.

Table 1: Illustrative DFT-Calculated Geometrical Parameters for a Representative Orange Azo Dye

Parameter Typical Calculated Value
N=N Bond Length ~1.25 Å
C-N Bond Length ~1.43 Å
C-N=N Bond Angle ~113°
Dihedral Angle (across azo bridge) ~0° (for trans isomer)

Note: These are typical values for disperse azo dyes and are intended for illustrative purposes, as specific data for this compound is not available.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to predict the electronic absorption and emission spectra of molecules. nih.gov For a dye, the absorption spectrum determines its color. TD-DFT calculates the energies of electronic transitions from the ground state to various excited states. The transition with the highest probability, known as the maximum absorption wavelength (λmax), corresponds to the primary color absorbed by the dye. For an orange dye, this is typically in the blue-green region of the visible spectrum.

These calculations are vital for designing new dyes with specific colors, as they allow for the prediction of how chemical modifications will alter the absorption spectrum. mdpi.com

Table 2: Representative TD-DFT Predicted Absorption Data for an Orange Azo Dye

Transition Wavelength (λmax) Oscillator Strength (f) Major Contribution
S0 → S1 ~480 nm > 0.5 HOMO → LUMO

Note: This table illustrates the kind of data obtained from TD-DFT calculations for a typical orange azo dye. The specific values for this compound may vary.

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's electronic excitation properties and chemical reactivity. researchgate.net

A smaller HOMO-LUMO gap generally indicates that the molecule can be more easily excited, often leading to a red-shift (longer wavelength) in the absorption spectrum. nih.gov FMO analysis also helps in predicting the sites of electrophilic and nucleophilic attack, providing insights into the dye's reactivity and potential degradation pathways. The distribution of the HOMO and LUMO across the molecule can indicate regions of high electron density (nucleophilic) and low electron density (electrophilic).

Molecular Dynamics (MD) Simulations for Conformation and Interactions

While quantum chemical calculations provide detailed information about a single molecule, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, including their interactions with surrounding molecules such as solvents or polymer fibers. nih.gov

The color and stability of a dye can be significantly influenced by the solvent it is dissolved in. This phenomenon, known as solvatochromism, can be investigated using MD simulations. By simulating the dye molecule in a box of solvent molecules, researchers can observe how the solvent molecules arrange themselves around the dye and how these interactions affect the dye's conformation and electronic properties. nih.gov

MD simulations can reveal the formation of hydrogen bonds and other non-covalent interactions between the dye and solvent, which can stabilize or destabilize the ground and excited states of the dye, leading to shifts in its absorption spectrum. digitellinc.com

For disperse dyes like this compound, understanding the interaction with polymer fibers, such as polyester (B1180765), is crucial for predicting dyeing performance. MD simulations can model the process of a dye molecule adsorbing onto a polymer surface and diffusing into the polymer matrix. researchgate.net

Cheminformatics and Quantitative Structure-Property Relationship (QSPR) Modeling

Cheminformatics and Quantitative Structure-Property Relationship (QSPR) modeling are powerful computational tools used to correlate the chemical structure of a molecule with its physicochemical properties. For azo dyes like this compound, these methods are invaluable for predicting performance attributes and guiding the design of new dyes with enhanced characteristics.

The performance of a dye is critically dependent on properties such as its light fastness and thermal stability. QSPR models can be developed to predict these attributes based on a set of molecular descriptors calculated from the dye's chemical structure. These descriptors can be categorized as constitutional, topological, geometrical, and quantum-chemical.

For instance, a hypothetical QSPR model for predicting the light fastness of a series of orange azo dyes might take the form of a multiple linear regression equation:

Light Fastness = c₀ + c₁ * (Descriptor A) + c₂ * (Descriptor B) + ... + cₙ * (Descriptor n)

Where c represents the regression coefficients and the descriptors could include parameters like the highest occupied molecular orbital (HOMO) energy, the lowest unoccupied molecular orbital (LUMO) energy, molecular weight, and specific structural fragment counts.

Table 1: Hypothetical QSPR Model Parameters for Predicting Light Fastness of Orange Azo Dyes

Descriptor Coefficient Statistical Significance (p-value) Interpretation
HOMO Energy -0.85 < 0.05 Higher HOMO energy correlates with lower light fastness, suggesting greater susceptibility to photo-oxidation.
LUMO Energy 0.65 < 0.05 Higher LUMO energy correlates with higher light fastness, indicating greater resistance to photoreduction.
Molecular Weight 0.12 > 0.05 Not a statistically significant predictor in this model.

This table is for illustrative purposes only and does not represent actual data for this compound.

Similarly, thermal stability can be modeled using descriptors related to bond dissociation energies and molecular planarity. Dyes with higher thermal stability are crucial for applications involving high-temperature processing, such as in certain plastics and synthetic fibers.

Once a reliable QSPR model is established, it can be used for the virtual screening of large libraries of hypothetical dye derivatives. This process allows for the identification of promising candidates with enhanced properties without the need for their physical synthesis and testing in the initial stages.

For example, to design a derivative of this compound with improved light fastness, a computational workflow could involve:

Generating a virtual library of derivatives by systematically modifying the core structure of this compound (e.g., by adding or substituting different functional groups at various positions).

Calculating the relevant molecular descriptors for each derivative.

Using the pre-developed QSPR model to predict the light fastness of each derivative.

Ranking the derivatives based on their predicted performance and selecting the most promising candidates for synthesis and experimental validation.

This approach significantly accelerates the discovery of new dyes with tailored properties, reducing both the time and cost associated with traditional research and development.

Mechanistic Insights from Computational Reaction Pathway Analysis

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions at a molecular level. For this compound, this includes understanding its synthesis and degradation pathways.

The synthesis of azo dyes typically involves a diazo coupling reaction, where a diazonium salt reacts with a coupling component. Computational methods, particularly density functional theory (DFT), can be employed to model this reaction pathway and identify the key transition states.

The transition state is the highest energy point along the reaction coordinate and represents the "bottleneck" of the reaction. By calculating the structure and energy of the transition state, chemists can gain insights into the reaction's feasibility, kinetics, and the factors that influence its efficiency.

Table 2: Hypothetical Calculated Energies for the Diazo Coupling Reaction in the Synthesis of an Orange Azo Dye

Species Relative Energy (kcal/mol)
Reactants (Diazonium salt + Coupling component) 0.0
Transition State +15.2

This table is for illustrative purposes only and does not represent actual data for this compound.

These calculations can help in optimizing reaction conditions (e.g., pH, temperature, solvent) to favor the formation of the desired product and minimize side reactions.

The degradation of azo dyes, often initiated by light (photodegradation) or chemical agents, is a critical aspect of their environmental fate and the durability of colored materials. Computational modeling can be used to explore the various possible degradation pathways.

For instance, the photodegradation of an azo dye can proceed through different mechanisms, such as the cleavage of the azo bond (-N=N-) or the degradation of the aromatic rings. DFT calculations can be used to determine the relative energies of the intermediate species and the activation barriers for each step in the proposed pathways. This allows for the identification of the most likely degradation route.

A typical computational study of azo dye degradation would involve:

Modeling the interaction of the dye molecule with a reactive species (e.g., a hydroxyl radical).

Mapping the potential energy surface for the reaction to identify intermediates and transition states.

Calculating the reaction rate constants for different degradation steps.

These theoretical insights are crucial for understanding the factors that affect the stability of the dye and for developing strategies to improve its longevity or, conversely, to design dyes that are more readily biodegradable after their intended use.

Future Research Trajectories and Interdisciplinary Opportunities for Ostacet Orange E R

Development of Next-Generation Analytical Techniques for In Situ Monitoring

The characterization and monitoring of organic pigments like Ostacet Orange E-R in various matrices and environments are crucial for understanding their behavior, degradation pathways, and interactions. Future research will likely focus on developing and refining non-invasive and in situ analytical techniques. Techniques such as Raman spectroscopy, mass spectrometry imaging (MSI), and hyperspectral imaging (HSI) are already being explored for the analysis of organic pigments in complex materials, including historical artifacts and plastics. mdpi.comfq-unam.orgresearchgate.netmdpi.comunimelb.edu.aumorana-rtd.comresearchgate.netmorana-rtd.com

The development of next-generation techniques aims to overcome current limitations, such as sample preparation requirements, fluorescence interference in spectroscopic methods, and the need for higher spatial resolution and sensitivity for in situ analysis. morana-rtd.comresearchgate.net Integrating advanced data processing methods, including artificial intelligence (AI) algorithms, will be essential to handle the large datasets generated by sophisticated imaging techniques and to improve the accuracy and speed of pigment identification and characterization in situ. mdpi.com The ability to monitor the condition of this compound within a product without causing damage will be vital for quality control, conservation, and understanding its long-term stability.

Exploration of Bio-Inspired Synthesis and Processing Methods

The pursuit of more sustainable and environmentally friendly approaches in the chemical industry is driving interest in bio-inspired synthesis and processing methods for organic pigments. This involves drawing inspiration from biological systems and natural processes to create pigments or incorporate them into materials. Research in this area includes utilizing plant extracts, microorganisms (such as algae, bacteria, and fungi), and mimicking natural biomineralization processes for pigment production or encapsulation. uni-erlangen.decuestionesdefisioterapia.comsustainablemanufacturingexpo.comsustainability-directory.comlcmcp.sciencencl.ac.ukrefash.inceebios.comacs.orgresearchgate.neteuropa.eutocco.earthanr.frnaturaldyes.iorsc.orgtreffert.eumdpi.commdpi.commdpi.com

For pigments like this compound, future research could investigate bio-inspired routes for its synthesis or the synthesis of structurally similar chromophores, potentially leading to reduced reliance on petrochemical feedstocks and less energy-intensive processes. Additionally, bio-inspired processing methods could explore novel ways to disperse or encapsulate this compound within different matrices, potentially enhancing its stability, color properties, or compatibility with sustainable materials. Mimicking how organisms create color through the interaction of organic molecules with inorganic structures, as seen in biomineralization, could offer new paradigms for pigment integration. lcmcp.scienceceebios.com

Integration into Advanced Manufacturing Processes (e.g., 3D Printing of Colored Materials)

The integration of organic pigments into advanced manufacturing processes, such as 3D printing, presents significant opportunities for creating colored materials with tailored properties. Organic pigments, including those providing vibrant orange hues like this compound, are valuable for their ability to impart a wide range of colors to 3D printable resins and polymers. rahn-group.comacs.orgprittypigments.comprusa3d.com

Future research will focus on optimizing the compatibility of pigments with various 3D printing techniques (e.g., stereolithography (SLA), material jetting, fused filament fabrication (FFF)) and material formulations. rahn-group.comacs.org Challenges include ensuring uniform dispersion of the pigment within the printing material, maintaining color accuracy and intensity after the printing and curing processes, and preventing the pigment from interfering with the printing mechanism or the final material properties. rahn-group.com Investigations into the behavior of this compound under the specific thermal and mechanical stresses involved in different 3D printing methods will be crucial for its successful integration into this rapidly evolving manufacturing technology.

Investigation of Sustainable End-of-Life Management Strategies for Pigment-Containing Materials

The increasing focus on circular economy principles necessitates the development of sustainable end-of-life management strategies for materials containing organic pigments. For products colored with this compound, this involves addressing how the pigment is handled when the product reaches the end of its useful life, particularly in the context of recycling and waste management.

Current recycling processes often face challenges in separating pigments from polymer matrices, and the presence of colorants can sometimes hinder the recycling efficiency or affect the quality of recycled materials. uu.nlhalo.science Future research will concentrate on developing innovative and environmentally benign processes for the separation, recovery, and potential reuse of organic pigments from waste streams. uu.nlhalo.science This could involve exploring advanced sorting technologies, selective dissolution methods, or enzymatic degradation approaches that target the polymer matrix while preserving the pigment. The goal is to minimize the environmental impact of pigment-containing waste and contribute to a more circular flow of materials.

Collaborative Initiatives in Circular Economy Principles for Dye Industries

Achieving a truly sustainable future for pigments and dyes requires collaborative efforts across the entire value chain. Collaborative initiatives involving pigment manufacturers, material producers, product manufacturers, recyclers, and consumers are essential for implementing circular economy principles in the dye and pigment industries. sustainablemanufacturingexpo.comsunchemical.compigments.orgsustainability-directory.comgnest.orgsustainability-directory.comcoatingsworld.cominkworldmagazine.comanuprerna.comeinpresswire.com

Future opportunities for this compound within this framework include participation in industry-wide initiatives aimed at developing sustainable sourcing of raw materials, optimizing production processes to reduce waste and energy consumption, and creating infrastructure for the collection and processing of pigment-containing products at their end of life. sustainablemanufacturingexpo.compigments.orgcoatingsworld.com Collaboration can also drive the development of industry standards and certifications for sustainable pigments and promote transparency regarding their environmental footprint. Engaging in cross-industry partnerships can facilitate the adoption of best practices and accelerate the transition towards a more circular economy for colored materials.

Q & A

Basic Research Questions

Q. How do I design an effective E-R diagram for structuring relational databases in experimental data management?

  • Methodology : Begin by identifying core entities (e.g., experimental variables, outcomes) and relationships (e.g., interactions between variables). Use the P-E/I-C-O framework to define Population (e.g., datasets), Exposure/Intervention (e.g., data inputs), Control (e.g., baseline data), and Outcome (e.g., analysis results). Validate the diagram by ensuring all primary keys, cardinalities, and constraints align with research objectives .
  • Example : For chemical reaction datasets, entities like "Reaction Parameters" and "Outcome Metrics" should link via relationships such as "affects" or "correlates with," with attributes like temperature, pH, and yield .

Q. What are common pitfalls in converting E-R models to relational schemas, and how can they be avoided?

  • Methodology : Redundant attributes and weak normalization are frequent issues. Apply normalization rules (1NF–5NF) to eliminate data redundancy. For instance, separate entity-specific attributes (e.g., "Catalyst Concentration") from relationship attributes (e.g., "Reaction Time"). Refine schemas iteratively by reconciling E-R diagrams with relational table structures .
  • Example : A poorly normalized schema might combine "Experiment ID" and "Researcher ID" into one table, leading to duplication. Splitting them into separate tables with foreign keys resolves this .

Q. How do I formulate a research question using E-R models to investigate causal relationships in experimental data?

  • Methodology : Use the FLOAT framework: Focus on a specific relationship (e.g., "How does variable X influence outcome Y?"), Limit scope to testable hypotheses, and Outline data requirements (e.g., control groups, variables). Create "shell" tables to map variables like exposure (X), control (baseline), and outcome (Y) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.